N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 100243-29-6
VCID: VC0217692
InChI: InChI=1S/C20H15N3O/c1-15-10-11-17(9-5-6-16(13-21)14-22)19(12-15)23-20(24)18-7-3-2-4-8-18/h2-12H,1H3,(H,23,24)/b9-5-
SMILES: CC1=CC(=C(C=C1)C=CC=C(C#N)C#N)NC(=O)C2=CC=CC=C2
Molecular Formula: C5H10ClN2.F6P
Molecular Weight: 313.4 g/mol

N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide

CAS No.: 100243-29-6

Main Products

VCID: VC0217692

Molecular Formula: C5H10ClN2.F6P

Molecular Weight: 313.4 g/mol

N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide - 100243-29-6

CAS No. 100243-29-6
Product Name N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide
Molecular Formula C5H10ClN2.F6P
Molecular Weight 313.4 g/mol
IUPAC Name N-[2-[(1Z)-4,4-dicyanobuta-1,3-dienyl]-5-methylphenyl]benzamide
Standard InChI InChI=1S/C20H15N3O/c1-15-10-11-17(9-5-6-16(13-21)14-22)19(12-15)23-20(24)18-7-3-2-4-8-18/h2-12H,1H3,(H,23,24)/b9-5-
Standard InChIKey DGRSULZUDXQOQA-UITAMQMPSA-N
Isomeric SMILES CC1=CC(=C(C=C1)/C=C\C=C(C#N)C#N)NC(=O)C2=CC=CC=C2
SMILES CC1=CC(=C(C=C1)C=CC=C(C#N)C#N)NC(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC(=C(C=C1)C=CC=C(C#N)C#N)NC(=O)C2=CC=CC=C2
Synonyms N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide
PubChem Compound 6435587
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator